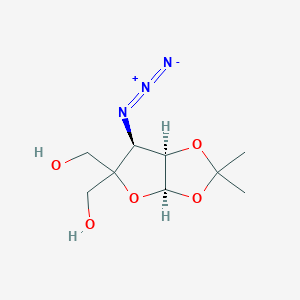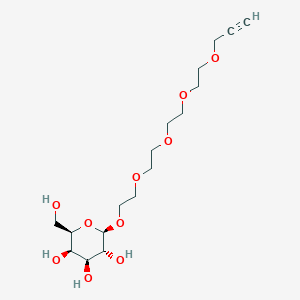
Propargyl-PEG4-beta-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyl-PEG4-beta-D-glucose is a compound that combines a polyethylene glycol (PEG) chain with a glucose molecule. This compound is often used as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells. The presence of the propargyl group allows for click chemistry reactions, making it a versatile tool in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG4-beta-D-glucose typically involves a series of organic reactions. Initially, the propargyl group is introduced into the PEG chain. This is followed by the attachment of the glucose molecule to the PEG chain. The reactions often require the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process must also include purification steps to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Propargyl-PEG4-beta-D-glucose can undergo various chemical reactions, including:
Click Chemistry Reactions: The propargyl group can react with azides in the presence of a copper catalyst to form stable triazole rings.
Oxidation and Reduction: The glucose moiety can undergo oxidation to form gluconic acid or reduction to form sorbitol.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used for click chemistry reactions involving the propargyl group.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid can be used.
Reduction: Reducing agents like sodium borohydride are typically employed.
Major Products Formed
Click Chemistry: Formation of triazole derivatives.
Oxidation: Formation of gluconic acid.
Reduction: Formation of sorbitol.
Aplicaciones Científicas De Investigación
Propargyl-PEG4-beta-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins
Biology: Employed in the study of protein-protein interactions and cellular pathways.
Medicine: Potential use in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of molecular probes and diagnostic tools.
Mecanismo De Acción
Propargyl-PEG4-beta-D-glucose functions primarily as a linker in PROTACs. The propargyl group allows for the attachment of the compound to other molecules via click chemistry. In PROTACs, the PEG4 chain provides flexibility, while the glucose moiety enhances solubility. The compound facilitates the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
Comparación Con Compuestos Similares
Similar Compounds
Propargyl-PEG5-beta-D-glucose: Similar structure but with an additional PEG unit.
Propargyl-PEG5-beta-D-galactose: Similar structure but with a galactose moiety instead of glucose.
Uniqueness
Propargyl-PEG4-beta-D-glucose is unique due to its optimal balance of flexibility, solubility, and reactivity. The PEG4 chain provides sufficient length for effective linker function without compromising solubility, making it a preferred choice in many applications.
Propiedades
Fórmula molecular |
C17H30O10 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2/t13-,14+,15+,16-,17-/m1/s1 |
Clave InChI |
QZJHREOKMZFHTH-DRRXZNNHSA-N |
SMILES isomérico |
C#CCOCCOCCOCCOCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
C#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(Tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B11828801.png)
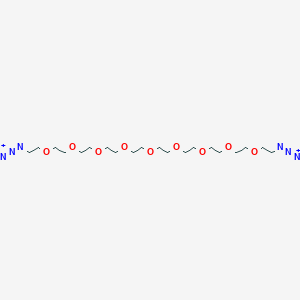
![sodium;(4R,5S,6S)-3-[(3S,5S)-1-[(4-aminophenyl)methyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B11828820.png)
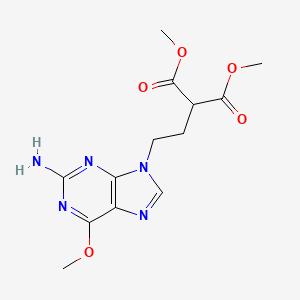
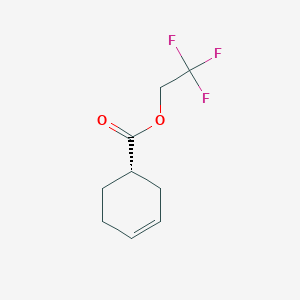
![(3R,5R,8S,10S,13S,14S)-10,13-Dimethyl-17-oxo-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11828832.png)
![1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B11828843.png)
![tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11828851.png)
![tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)carbamate](/img/structure/B11828862.png)

![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11828878.png)
